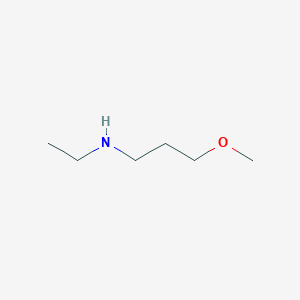

Ethyl(3-methoxypropyl)amine

Description

Contextualization within Secondary Amine Chemistry

Amines are organic compounds derived from ammonia (B1221849) (NH3) where one or more hydrogen atoms are replaced by organic substituents such as alkyl or aryl groups. wikipedia.org They are classified as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the number of organic groups attached to the nitrogen atom. chemistrystudent.comlibretexts.org N-Ethyl-3-methoxypropan-1-amine is a secondary amine because its nitrogen atom is bonded to two alkyl groups (an ethyl group and a 3-methoxypropyl group) and one hydrogen atom. ucla.edu

The chemistry of secondary amines is characterized by several key features:

Basicity: Like ammonia, amines are weak bases due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H+). chemistrystudent.comuniversalclass.com The basicity of amines is influenced by the electronic properties of the attached substituents. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances basicity compared to ammonia. chemistrystudent.com Therefore, secondary amines are generally more basic than primary amines, but tertiary amines can be less basic in aqueous solutions due to steric hindrance affecting the solvation of the protonated amine. chemistrystudent.com

Nucleophilicity: The lone pair of electrons also makes amines effective nucleophiles, meaning they can donate this electron pair to form a new covalent bond with an electrophile. chemistrystudent.comuniversalclass.com This reactivity is fundamental to many organic reactions, such as alkylation and acylation. wikipedia.org

Hydrogen Bonding: Primary and secondary amines can participate in hydrogen bonding because they have N-H bonds. universalclass.com The hydrogen atom bonded to the nitrogen can form a hydrogen bond with an electronegative atom like oxygen or nitrogen from another molecule. This intermolecular force affects their physical properties, such as boiling points and solubility in water. libretexts.orgbritannica.com Although not as strong as the hydrogen bonds in alcohols (due to nitrogen being less electronegative than oxygen), it results in higher boiling points for primary and secondary amines compared to alkanes of similar molecular weight. libretexts.orguniversalclass.com

Reactivity: Secondary amines react with various reagents. For instance, they react with alkyl halides to form tertiary amines, and further reaction can lead to the formation of quaternary ammonium (B1175870) salts. libretexts.org They also react with acyl chlorides and acid anhydrides to produce amides, a transformation known as the Schotten-Baumann reaction. wikipedia.org

N-Ethyl-3-methoxypropan-1-amine, as a secondary amine, exhibits these characteristic properties. The presence of the alkyl groups enhances its basicity, and the N-H bond allows for hydrogen bonding.

Academic Significance of Ether-Containing Amines in Organic Synthesis

The presence of an ether functional group within an amine molecule, as seen in N-Ethyl-3-methoxypropan-1-amine, introduces additional properties that are of significant interest in organic synthesis. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). scribd.comteachy.appsolubilityofthings.com

The academic significance of ether-containing amines stems from several factors:

Solvent Properties and Polarity: Ethers are generally good solvents for a wide range of organic compounds due to their ability to dissolve both polar and non-polar substances. britannica.comsolubilityofthings.com The ether linkage introduces polarity to the molecule. solubilityofthings.com In an ether-amine, the combination of the amine and ether functionalities can influence its solubility and solvent capabilities. The oxygen atom in the ether can act as a hydrogen bond acceptor, which can affect the molecule's interactions with other compounds. britannica.com

Modulation of Reactivity and Basicity: The ether group is relatively unreactive compared to other functional groups. teachy.app However, its presence can influence the reactivity of the nearby amine group. The oxygen atom can affect the electron density at the nitrogen center through inductive effects, potentially modulating the amine's basicity and nucleophilicity.

Coordination Chemistry and Metal Chelation: The lone pairs of electrons on both the nitrogen of the amine and the oxygen of the ether can act as Lewis bases, allowing them to coordinate with metal ions. This chelating ability makes ether-containing amines useful as ligands in coordination chemistry and as catalysts. For example, crown ethers, which are cyclic polyethers, are well-known for their ability to form stable complexes with metal cations. teachy.appscielo.org.mx The presence of both nitrogen and oxygen donor atoms in ether-amines allows them to act as bidentate or polydentate ligands.

Building Blocks in Synthesis: Ether-containing amines are valuable building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.com The amine group can be readily functionalized, while the ether linkage provides a stable and flexible spacer within the molecular structure. For instance, 3-methoxypropylamine (B165612) is used as an intermediate in the production of dyes and corrosion inhibitors. univarsolutions.comatamanchemicals.comchemicalbook.com

Regioselective Reactions: Research has shown that the presence of nitrogen and oxygen atoms can direct the regioselectivity of certain reactions. For example, studies on the borylation of C-H bonds in alkylamines and alkyl ethers have demonstrated that C-H bonds at the position beta to the nitrogen or oxygen atom exhibit higher reactivity. acs.org This is attributed to attractive Lewis acid-base and hydrogen-bonding interactions in the transition state. acs.org

Overview of Research Trajectories for the Compound Class

Research involving ether-containing amines is diverse, reflecting their wide range of potential applications. Key research trajectories for this class of compounds include:

Synthesis and Functionalization: A significant area of research focuses on the development of efficient and selective methods for the synthesis of ether-containing amines. This includes the amination of alcohols and the reductive amination of aldehydes and ketones. libretexts.orggoogle.com For example, 3-methoxypropylamine can be synthesized from 3-methoxypropanol. google.com Researchers are also exploring new ways to functionalize these molecules to create novel derivatives with specific properties.

Physicochemical Properties and Molecular Interactions: Studies are conducted to understand the fundamental physicochemical properties of ether-containing amines and their mixtures with other solvents. This includes investigating thermodynamic properties, such as excess molar volumes and enthalpies, to understand the nature and strength of intermolecular interactions. acs.orgarxiv.org These studies are crucial for applications in areas like solvent extraction and reaction media design. The interactions between the amine and ether groups, as well as with other molecules, are probed using techniques like IR spectroscopy and computational methods. acs.org

Applications in Materials Science and Industry: Ether-containing amines are investigated for various industrial applications. For example, 3-methoxypropylamine is used as a corrosion inhibitor, an emulsifier in coatings and waxes, and in water treatment. univarsolutions.comatamanchemicals.comchemicalbook.com Research in this area aims to develop new and improved formulations for these applications.

Molecular Recognition and Supramolecular Chemistry: The ability of ether-containing amines to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking (if aromatic rings are present), makes them interesting targets for research in molecular recognition. mdpi.com They can be incorporated into larger host molecules, like crown ethers, designed to selectively bind specific guest molecules, such as ammonium salts of amino acids. scielo.org.mxmdpi.com This has potential applications in sensing and separation technologies.

Catalysis: The chelating properties of ether-containing amines make them suitable as ligands for metal catalysts. Research is ongoing to design and synthesize new ether-amine ligands for various catalytic transformations in organic synthesis, aiming for higher efficiency, selectivity, and stability of the catalytic systems.

Structure

2D Structure

3D Structure

Properties

CAS No. |

58203-02-4 |

|---|---|

Molecular Formula |

C6H15NO |

Molecular Weight |

117.19 g/mol |

IUPAC Name |

N-ethyl-3-methoxypropan-1-amine |

InChI |

InChI=1S/C6H15NO/c1-3-7-5-4-6-8-2/h7H,3-6H2,1-2H3 |

InChI Key |

YBKWSZWBZGPKOG-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCOC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Ethyl 3 Methoxypropan 1 Amine and Analogs

Nucleophilic Substitution Approaches to C-N Bond Formation

One of the most traditional methods for forming C-N bonds is through bimolecular nucleophilic substitution (SN2) reactions. researchgate.net This approach fundamentally involves the reaction of a nitrogen nucleophile with a carbon electrophile, typically an alkyl halide. libretexts.org

The direct N-alkylation of a primary amine is a conceptually straightforward path to a secondary amine. researchgate.net In the context of synthesizing N-Ethyl-3-methoxypropan-1-amine, this involves reacting 3-methoxypropan-1-amine with an ethyl halide, such as bromoethane (B45996) or chloroethane. libretexts.orgsavemyexams.com The nitrogen atom in the primary amine possesses a lone pair of electrons, allowing it to act as a nucleophile and attack the electrophilic carbon of the ethyl halide. studymind.co.uk

The reaction typically proceeds by heating the primary amine and the halogenoalkane, often in a solvent like ethanol (B145695) within a sealed tube to manage the volatile reactants. savemyexams.com The initial reaction forms the salt of the secondary amine (e.g., N-ethyl-3-methoxypropylammonium bromide). In the presence of excess primary amine, an equilibrium can be established where the primary amine acts as a base, deprotonating the secondary ammonium (B1175870) salt to yield the free secondary amine, N-Ethyl-3-methoxypropan-1-amine. libretexts.org

However, a significant drawback of this method is the lack of selectivity. researchgate.net The newly formed secondary amine is also nucleophilic and can compete with the primary amine to react with the alkyl halide. libretexts.org This leads to the formation of a tertiary amine (N,N-diethyl-3-methoxypropan-1-amine) and subsequently a quaternary ammonium salt, resulting in a complex mixture of products that requires separation. libretexts.orgstudymind.co.uklibretexts.org Using a large excess of the primary amine can favor the formation of the desired secondary amine, but this is not always practical or efficient. studymind.co.uk

An alternative but mechanistically similar nucleophilic substitution pathway involves reversing the roles of the reactants. In this scenario, ethylamine (B1201723) serves as the nucleophile, and a halogenated version of the methoxypropyl chain, such as 1-chloro-3-methoxypropane (B29878) or 1-bromo-3-methoxypropane, acts as the electrophile. savemyexams.comacs.orggoogleapis.com

The reaction mechanism remains an SN2 displacement of the halide by the amine. savemyexams.com As with the previous method, the primary amine (ethylamine) attacks the halogenated precursor to form the secondary amine product. studymind.co.uk This route faces the same critical challenge of over-alkylation, where the N-Ethyl-3-methoxypropan-1-amine product can react further with the halogenated precursor, leading to undesired byproducts. libretexts.org

Reductive Amination Strategies for N-Ethyl-3-methoxypropan-1-amine Synthesis

Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for synthesizing amines that effectively avoids the issue of over-alkylation common in direct N-alkylation with alkyl halides. masterorganicchemistry.comambeed.com The process involves two key steps: the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the target amine. masterorganicchemistry.comambeed.com

For the synthesis of N-Ethyl-3-methoxypropan-1-amine, two primary reductive amination pathways are feasible:

Pathway A: Reaction of 3-methoxypropan-1-amine with acetaldehyde.

Pathway B: Reaction of ethylamine with 3-methoxypropionaldehyde.

In either pathway, the primary amine condenses with the aldehyde to form a Schiff base (an imine). This imine intermediate is then reduced in situ to the final secondary amine product. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com This one-pot procedure is highly efficient and generally provides cleaner products with higher yields compared to direct alkylation. masterorganicchemistry.comresearchgate.net

| Feature | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Reactants | Amine + Alkyl Halide | Amine + Aldehyde/Ketone |

| Key Challenge | Over-alkylation leading to tertiary amines and quaternary salts. libretexts.org | Requires specific reducing agents (e.g., NaBH₃CN, NaBH(OAc)₃). masterorganicchemistry.com |

| Selectivity | Generally low, produces a mixture of products. researchgate.net | High, avoids multiple alkylations. masterorganicchemistry.com |

| Procedure | Often requires heating under pressure; product separation needed. savemyexams.comstudymind.co.uk | Can be performed as a one-pot reaction under mild conditions. researchgate.net |

Catalytic Synthesis Routes for Secondary Amine Formation

Industrial-scale synthesis often favors catalytic routes due to their efficiency, atom economy, and potential for continuous operation. These methods are particularly relevant for producing the precursor primary amines required for subsequent reactions.

The synthesis of the key precursor, 3-methoxypropan-1-amine, can be achieved via the continuous catalytic amination of 3-methoxypropanol. google.comgoogle.com This industrial process involves reacting 3-methoxypropanol with ammonia (B1221849) and hydrogen over a heterogeneous catalyst in the gas phase. google.com

| Parameter | Range |

|---|---|

| Pressure | 0.3 – 1.5 MPa |

| Temperature | 120 – 220 °C |

| Liquid Hourly Space Velocity (LHSV) | 0.5 – 2.0 h⁻¹ |

| Ammonia to Alcohol Molar Ratio | 4.0:1 – 10.0:1 |

| Hydrogen to Alcohol Molar Ratio | 0.5:1 – 5.0:1 |

The success of the catalytic amination process hinges on the catalyst's performance. A highly effective catalyst system for this and related amine syntheses is a mixed metal oxide catalyst composed of copper (Cu) and cobalt (Co) supported on a mixture of alumina (B75360) (Al₂O₃) and diatomite. google.comgoogle.com Promoters such as ruthenium (Ru), magnesium (Mg), and chromium (Cr) are often included to enhance activity and stability. google.com

The synergy between the metallic components is crucial for the catalyst's function; for instance, in related amination reactions, copper is thought to facilitate the alcohol dehydrogenation step, while cobalt is active in the subsequent amination. acs.org The support material, a blend of alumina and diatomite, provides a high surface area and structural stability for the active metal particles. google.com The composition of these catalysts can be finely tuned to optimize the yield and selectivity for the desired amine. google.com

| Component | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Copper (Cu) | 1.0% | 15.0% | 15.0% |

| Cobalt (Co) | 20.0% | 10.0% | 40.0% |

| Ruthenium (Ru) | 0.05% | 0.1% | 0.2% |

| Magnesium (Mg) | 0.07% | 1.0% | 0.1% |

| Chromium (Cr) | 1.5% | 2.0% | 2.0% |

| Support (Al₂O₃ + Diatomite) | Balance | Balance | Balance |

Multicomponent Reaction Pathways Yielding N-Ethyl-3-methoxypropan-1-amine Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a final product that incorporates substantial portions of all the starting materials. nih.govmdpi.com This approach offers significant advantages over traditional multi-step syntheses by reducing the number of purification steps, saving time, and minimizing waste. nih.gov These reactions are valuable for creating libraries of structurally diverse compounds, including derivatives of amines. nih.govacs.org

A notable class of MCRs involves the reaction of primary amines with carbon disulfide and other components to yield various sulfur-containing derivatives, particularly dithiocarbamates. nih.govrsc.orgresearchgate.net Carbon disulfide is a versatile C1 synthon that readily reacts with nucleophiles like primary and secondary amines. researchgate.netthieme-connect.de The initial step is the formation of a dithiocarbamic acid intermediate, which can then be trapped by an electrophile in the reaction mixture. nih.govacs.org

For instance, a three-component reaction between a primary amine, carbon disulfide, and an electrophile such as an alkyl halide or a Michael acceptor can produce a variety of dithiocarbamate (B8719985) esters. While a direct synthesis of N-Ethyl-3-methoxypropan-1-amine via this route is not typical, this methodology is widely used to create derivatives from primary amines like 3-methoxypropylamine (B165612). These derivatives can be valuable intermediates for further chemical transformations.

Recent research has demonstrated catalyst- and additive-free MCRs for synthesizing S-benzyl dithiocarbamates from para-quinone methides (p-QMs), amines, and carbon disulfide at room temperature, achieving excellent yields in short reaction times. acs.org Another approach uses visible-light-driven, transition-metal-free MCRs to produce S-aryl dithiocarbamates. rsc.org These methods are noted for their broad substrate scope with respect to the amine component, accommodating a wide range of primary aliphatic amines. rsc.orgacs.org

| Amine Component | Electrophile/Third Component | Reaction Conditions | Product Type | Yield (%) | Reference |

| Benzylamine (B48309) | p-Quinone Methide | CH₂Cl₂, rt, 10 min | S-benzyl dithiocarbamate | 96 | acs.org |

| Cyclohexylamine | p-Quinone Methide | CH₂Cl₂, rt, 10 min | S-benzyl dithiocarbamate | 94 | acs.org |

| Various Primary Amines | Thianthrenium Salt | Visible light, air, rt | S-aryl dithiocarbamate | - | rsc.org |

| Primary/Secondary Amines | Cyclic Imine, Acid Chloride | Mild conditions | Dithiocarbamate | Moderate to Good | nih.govacs.org |

Chemo- and Regioselective Synthesis Strategies

The synthesis of a specific secondary amine like N-Ethyl-3-methoxypropan-1-amine from its primary amine precursor (3-methoxypropylamine) requires high chemo- and regioselectivity to prevent common side reactions, such as over-alkylation to the tertiary amine. researchgate.net Traditional N-alkylation methods using alkyl halides often suffer from poor selectivity. researchgate.net Consequently, significant research has focused on developing catalytic systems that can precisely control the reaction outcome.

Chemoselectivity in this context refers to the preferential reaction of the alkylating agent with the primary amine over the secondary amine product. One effective strategy involves the use of cesium-based reagents. Cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃) has been shown to promote highly selective mono-N-alkylation of primary amines. organic-chemistry.orgresearchgate.netgoogle.com This "cesium effect" is attributed to the specific properties of the cesium cation, which can influence the reactivity of the amine and suppress the second alkylation step. researchgate.net

Regioselectivity becomes critical when the reacting molecules have multiple potential reaction sites. For instance, in the hydroamination of alkynes or alkenes, the amine can add to different positions of the carbon-carbon multiple bond. Aryloxotitanium complexes have been identified as highly chemo- and regioselective catalysts for the intermolecular hydroamination of terminal alkynes, leading to branched imines which can then be reduced to the corresponding secondary amines. organic-chemistry.org Similarly, nonmetal catalysts have been developed for the hydroarylation of alkenes with aromatic amines, demonstrating high regioselectivity. acs.org

| Method | Catalyst/Reagent | Substrates | Selectivity Feature | Reference |

| N-monoalkylation | CsOH | Primary amine + Alkyl bromide | High chemoselectivity for secondary amine | google.com |

| N-monoalkylation | Cs₂CO₃ | Primary benzylamine + Alkyl halide | High chemoselectivity for mono-N-alkylation | researchgate.net |

| Hydroamination | Aryloxotitanium complex | Primary amine + Terminal alkyne | High chemo- and regioselectivity for branched imine | organic-chemistry.org |

| Hydroarylation | [Ph₃C][B(C₆F₅)₄] | Aromatic amine + Alkene | High chemo- and regioselectivity | acs.org |

Optimization of Reaction Conditions and Yields for Analogous Amines

Optimizing reaction conditions is a critical step to maximize the yield and purity of the desired amine product while minimizing reaction times and the formation of byproducts. acs.org Key parameters that are typically varied include the choice of catalyst, solvent, base, temperature, and reaction time. researchgate.netacs.orgresearchgate.net

In the synthesis of secondary amines via N-alkylation, the choice of base and solvent is particularly influential. Studies on the N-alkylation of primary benzylamines demonstrated that cesium carbonate in N,N-dimethylformamide (DMF) at room temperature provided the highest yield and chemoselectivity for the secondary amine product. researchgate.net Other bases like K₂CO₃ or NaH led to lower yields of the desired product and increased formation of the tertiary amine byproduct. researchgate.net Similarly, solvents such as dimethyl sulfoxide (B87167) (DMSO) were found to be less effective than DMF for this specific transformation. researchgate.net

The effect of temperature is also crucial. While some modern catalytic systems operate efficiently at room temperature, others require heating to achieve reasonable reaction rates. acs.orgresearchgate.net For example, in the synthesis of diarylamines using a copper catalyst, heating to 100 °C was necessary to obtain good to high yields. mdpi.com However, in other systems, increasing the temperature can sometimes lead to a decline in yield due to decomposition or side reactions. nih.gov

Systematic optimization, often employing Design of Experiments (DoE) methodologies, allows researchers to understand the interplay between different variables and identify the optimal conditions for a specific amine synthesis. acs.org

The table below illustrates the optimization of conditions for the synthesis of a secondary N-alkylbenzylamine, highlighting the impact of the base on product yield.

| Base | Solvent | Temperature (°C) | Yield of Secondary Amine (%) | Reference |

| Cs₂CO₃ | DMF | 25 | 95 | researchgate.net |

| K₂CO₃ | DMF | 25 | 35 | researchgate.net |

| CsF | DMF | 25 | 65 | researchgate.net |

| NaH | DMF | 25 | 10 | researchgate.net |

| DBU | DMF | 25 | 15 | researchgate.net |

Table based on the optimization for N-(4-methoxybenzyl)-1-phenylmethanamine synthesis. researchgate.net

Reaction Chemistry and Transformational Studies of N Ethyl 3 Methoxypropan 1 Amine and Its Functional Groups

Hydrothermal Reactions and Decomposition Pathways of Related Amines

The stability and decomposition of amines under hydrothermal conditions (high-temperature water) are critical for applications such as corrosion inhibition in power plant steam cycles. While specific data for N-Ethyl-3-methoxypropan-1-amine is limited, extensive studies on related simple aliphatic amines like ethylamine (B1201723) and 3-methoxypropylamine (B165612) (MOPA) provide significant insight into its likely behavior. researchgate.netCurrent time information in Bangalore, IN.

The primary decomposition pathway for aliphatic amines under hydrothermal conditions is the hydrolytic cleavage of the carbon-nitrogen (C-N) bond. researchgate.net This reaction is a ubiquitous step in the degradation of nitrogen-containing organic compounds in hot water. researchgate.net For simple alkylamines, the initial step involves hydrolytic deamination, which breaks the C-N bond to produce ammonia (B1221849) (NH3) and the corresponding alcohol. researchgate.net

For instance, studies on ethylamine revealed several subsequent and parallel reactions following the initial C-N bond scission. These include:

Hydrolysis: The main pathway leading to the formation of ethanol (B145695) and ammonia.

Elimination: A reaction producing ethene.

Disproportionation: A reaction giving the diethylammonium (B1227033) cation. dalalinstitute.com

In the case of aliphatic amine-based polybenzoxazines, thermal degradation also proceeds via C-N bond cleavage, leading to the formation of primary and substituted amines as major products. mdpi.com For N-Ethyl-3-methoxypropan-1-amine, two C-N bonds are susceptible to cleavage: the ethyl-nitrogen bond and the methoxypropyl-nitrogen bond. The specific bond that cleaves would depend on the precise reaction conditions, but both would lead to the formation of smaller amine and alcohol fragments.

Key Decomposition Reactions of Related Aliphatic Amines

| Reaction Type | Reactant Example | Primary Products | Reference |

|---|---|---|---|

| Hydrolytic C-N Cleavage | Ethylamine | Ethanol, Ammonia | researchgate.net |

| Elimination | Ethylammonium Cation | Ethene | dalalinstitute.com |

| Disproportionation | Ethylammonium Cation | Diethylammonium Cation | dalalinstitute.com |

The reaction environment, particularly pH, has a profound influence on the rate of amine decomposition under hydrothermal conditions. Studies comparing neutral amines with their protonated ammonium (B1175870) salt counterparts show that the degradation rate is significantly affected by the ionization state of the amine. researchgate.net

Conversely, in practical applications where amines are used for corrosion control, maintaining a high pH (e.g., 9 to 10) suppresses the formation of the ammonium ion, thereby increasing the amine's stability and minimizing decomposition. researchgate.net Research on several amines, including 3-methoxypropylamine (MOPA), has shown that thermal stability is a key consideration for their use in high-pressure power plant applications. Current time information in Bangalore, IN.

Amine-Reagent Coupling and Condensation Reactions

The nucleophilic nature of the secondary amine group in N-Ethyl-3-methoxypropan-1-amine allows it to participate in a variety of coupling and condensation reactions to form new carbon-nitrogen bonds, leading to more complex molecular structures.

The reaction between an amine and an ester to form an amide, known as aminolysis, is a fundamental transformation in organic chemistry. google.com While the reaction with common carboxylic esters requires heat or catalysis due to the poor leaving group nature of the alkoxy group (RO-), the reaction with more activated acyl donors is more facile. google.comresearchgate.net

Dithioate esters (R-CS-SR') are thio-analogs of esters and can react with amines to form thioamides (R-CS-NR''). This reaction involves the nucleophilic attack of the amine on the thiocarbonyl carbon, followed by the elimination of a thiol (R'SH) as the leaving group. This process is a direct method for synthesizing thioamides. organic-chemistry.org Both primary and secondary amines can be used in this transformation. For example, the reaction of ethyl dithioate with ethanolamine (B43304) yields N-(2-hydroxyethyl)thiododecanamide. organic-chemistry.org Therefore, N-Ethyl-3-methoxypropan-1-amine is expected to react with a dithioate ester to yield the corresponding N,N-disubstituted thioamide.

A characteristic reaction of primary and secondary amines is their reaction with carbon disulfide (CS2) to form dithiocarbamates. researchgate.net As a secondary amine, N-Ethyl-3-methoxypropan-1-amine readily reacts with CS2, typically in the presence of a base like potassium hydroxide (B78521), to form the corresponding dithiocarbamate (B8719985) salt (potassium N-ethyl-N-(3-methoxypropyl)dithiocarbamate). mdpi.com

The general synthesis involves the nucleophilic addition of the amine to CS2. researchgate.netmdpi.com These dithiocarbamate salts are stable and can be isolated, or they can be used as versatile intermediates in further reactions. For example, they can be reacted with alkyl halides in a one-pot synthesis to produce neutral S-alkyl dithiocarbamate esters. nih.gov This three-component reaction of an amine, CS2, and an alkyl halide is a highly efficient, solvent-free method for producing a wide variety of dithiocarbamate derivatives. nih.gov

General Synthesis of Dithiocarbamate Derivatives

| Reactants | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Secondary Amine | CS₂, KOH | Potassium Dithiocarbamate Salt | mdpi.com |

| Secondary Amine, Alkyl Halide | CS₂ | S-Alkyl Dithiocarbamate Ester | nih.gov |

| Secondary Amine, Aryl Iodide | CS₂, Cu nanoparticles | S-Aryl Dithiocarbamate Ester | researchgate.net |

Thioureas are compounds containing the N-C(=S)-N functional group and are important in medicinal chemistry and as organocatalysts. chim.it Macrocyclic structures containing one or more thiourea (B124793) units are of interest for their unique host-guest binding properties. The synthesis of these macrocycles often relies on amine precursors.

One common strategy involves the reaction of a diamine with a thiocarbonyl transfer reagent, such as 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). In this approach, a larger polyamine macrocycle is first synthesized, and then its secondary amine groups are reacted with TCDI to form the thiourea bridges. To apply this to N-Ethyl-3-methoxypropan-1-amine, it would need to be incorporated into a larger molecule with at least two amine functionalities. For example, a precursor molecule containing two N-Ethyl-3-methoxypropan-1-amine units linked by a spacer could be cyclized with a second diamine and a dialdehyde, followed by reduction and reaction with TCDI to form a macrocyclic bis-thiourea.

Another approach involves the one-pot reaction of amines with carbon disulfide and an oxidant to form thioureas. While often used for simpler thioureas, this methodology can be adapted for macrocyclization if a suitable diamine precursor is used, leading to the formation of a cyclic thiourea.

Cyclization and Ring-Forming Reactions Involving N-Ethyl-3-methoxypropan-1-amine Fragments

The structural components of N-ethyl-3-methoxypropan-1-amine, namely the secondary amine and the ether linkage separated by a propyl chain, make it a potential precursor for the synthesis of heterocyclic compounds, particularly macrocycles like crown ethers.

Aza-crown ethers are a class of macrocyclic polyethers where one or more oxygen atoms of a traditional crown ether are replaced by nitrogen atoms. wikipedia.org The incorporation of amine functionalities into the crown ether framework can significantly alter their complexation properties and introduce new possibilities for functionalization. wikipedia.org While direct synthesis of azacrown ethers using N-ethyl-3-methoxypropan-1-amine as a primary building block is not extensively documented in dedicated studies, the principles of aza-crown ether synthesis allow for the inclusion of such N-substituted amine fragments.

The general synthesis of aza-crown ethers often involves the reaction of oligoethylene glycols or their derivatives with amines. researchgate.net For instance, the reaction of a di-tosylated or di-halogenated oligoethylene glycol with a diamine can lead to the formation of a diaza-crown ether. In the context of N-ethyl-3-methoxypropan-1-amine, it could potentially be incorporated into a macrocyclic structure through reactions involving its amine nitrogen.

A common strategy involves the high-dilution condensation of a diamine with a dihalide or ditosylate of a polyether. For example, a bis(2-chloroethyl) ether could react with a diamine to form a diaza-crown ether. While N-ethyl-3-methoxypropan-1-amine is not a diamine, its conceptual integration could occur by first preparing a larger diamine synthon that contains the N-ethyl-3-methoxypropyl moiety.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Diamine | Dihalide/Ditosylate of Polyether | Diaza-crown ether | researchgate.net |

| Diethylenetriamine (derivatized) | Diethylenetriamine (derivatized) | Hexaaza-18-crown-6 | wikipedia.org |

This table illustrates general synthetic strategies for aza-crown ethers.

Chiral crown ethers are of significant interest due to their ability to exhibit enantiomeric recognition, making them valuable in chiral separations and as catalysts in asymmetric synthesis. researchgate.netkyoto-u.ac.jpbme.hu The synthesis of chiral crown ethers often involves the incorporation of a chiral unit, which can be derived from various sources like amino acids, sugars, or binaphthyl derivatives. kyoto-u.ac.jp

While there is no specific literature detailing the use of N-ethyl-3-methoxypropan-1-amine to create a chiral center within a crown ether, it could be used as a sidearm or "lariat" attached to a pre-formed chiral macrocycle. The presence of such a sidearm can influence the complexation behavior and enantioselectivity of the crown ether. wikipedia.org For example, a chiral crown ether could be functionalized by attaching the N-ethyl-3-methoxypropyl group to a nitrogen or carbon atom on the macrocyclic ring.

The synthesis of chiral crown ethers can be achieved by reacting a chiral diol with a dihalide or ditosylate of a polyether. Alternatively, chiral amines can be used as starting materials to construct the macrocyclic ring. researchgate.net

| Chiral Source | Synthetic Strategy | Resulting Crown Ether | Reference |

| L-(+)-Tartaric acid or D-(−)-mannitol | Incorporation into the macrocycle | Chiral crown ethers with steric barriers | kyoto-u.ac.jp |

| Optically active α-amino-acids | Synthesis of chiral diaza-18-crown-6 derivatives | Chiral diaza-18-crown-6 derivatives | researchgate.net |

| D-Glucose | Annelation to a monoaza-15-crown-5 macrocycle | D-Glucose-based azacrown ethers | rsc.org |

This table presents examples of chiral sources and strategies for synthesizing chiral crown ethers.

Michael Addition Reactions in the Context of Amine Derivatizationyoutube.com

The Michael addition, or conjugate addition, is a widely used reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of amine derivatization, the aza-Michael addition involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound. frontiersin.org As a secondary amine, N-ethyl-3-methoxypropan-1-amine can act as a nucleophile in such reactions.

The reaction of N-ethyl-3-methoxypropan-1-amine with an α,β-unsaturated compound, such as an acrylate (B77674), acrylonitrile, or an enone, would result in the formation of a β-amino compound. youtube.com This reaction provides a straightforward method for extending the carbon chain and introducing new functional groups. For example, the reaction with methyl acrylate would yield a β-amino ester.

These reactions can sometimes be catalyzed by Lewis acids or bases and have been shown to be accelerated by microwave irradiation. frontiersin.orgnih.gov The products of these reactions can serve as intermediates for the synthesis of more complex molecules, including β-amino acids and other biologically relevant compounds. nih.gov

| Amine Nucleophile | Michael Acceptor | Product | Potential Catalyst | Reference |

| Secondary Amine | α,β-Unsaturated Carbonyl | β-Amino Compound | Lewis Acid/Base | frontiersin.orgresearchgate.net |

| Diethylamine | Itaconate Polyesters | Amine-pendant Polyester | Iodine on Alumina (B75360) | frontiersin.org |

| Benzylamine (B48309) | Methyl Crotonate | β-Amino Ester | None (Microwave) | nih.gov |

This table shows examples of aza-Michael addition reactions involving amines.

General Functional Group Interconversions of the Amine and Ether Linkages

The N-ethyl-3-methoxypropan-1-amine molecule contains two key functional groups: a secondary amine and an ether. Both of these groups can undergo a variety of chemical transformations.

Amine Group Interconversions:

The secondary amine functionality in N-ethyl-3-methoxypropan-1-amine is nucleophilic and can participate in a range of reactions. libretexts.org

Alkylation: Reaction with alkyl halides can lead to the formation of a tertiary amine, and further reaction can produce a quaternary ammonium salt. libretexts.org

Acylation: Treatment with acid chlorides or anhydrides will form the corresponding amide. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides yields a sulfonamide. libretexts.org

Reaction with Carbonyls: Condensation with aldehydes or ketones can form enamines. libretexts.org

Oxidation: Oxidation of the amine can lead to various products depending on the oxidizing agent and reaction conditions.

Ether Linkage Interconversions:

The ether linkage is generally stable but can be cleaved under specific conditions.

Ether Cleavage: Strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave the ether bond to yield an alcohol and an alkyl halide. In the case of N-ethyl-3-methoxypropan-1-amine, this would likely produce 3-(ethylamino)propan-1-ol and methyl iodide or bromide.

Benzylic Ether Cleavage: While not directly applicable to the methoxy (B1213986) group, if the ether were a benzyl (B1604629) ether, it could be cleaved by catalytic hydrogenation.

Lewis Acid-Mediated Cleavage: Certain Lewis acids can also promote the cleavage of ethers.

It's important to note that when performing reactions on one functional group, the reactivity of the other must be considered to avoid undesired side reactions. For instance, the basicity of the amine might need to be temporarily masked with a protecting group during a reaction that is sensitive to bases. thieme-connect.de

| Functional Group | Reagent | Product | Reaction Type | Reference |

| Secondary Amine | Alkyl Halide | Tertiary Amine | Alkylation | libretexts.org |

| Secondary Amine | Acid Chloride | Amide | Acylation | libretexts.org |

| Ether | Hydroiodic Acid | Alcohol and Alkyl Iodide | Ether Cleavage | N/A |

| Amine | Boc Anhydride | Boc-protected Amine | Protection | thieme-connect.de |

This table summarizes potential functional group interconversions for the amine and ether moieties.

Mechanistic Investigations and Reaction Dynamics of N Ethyl 3 Methoxypropan 1 Amine Transformations

Elucidation of Elementary Reaction Pathways

The reactivity of amines like N-Ethyl-3-methoxypropan-1-amine is characterized by the nucleophilic nature of the nitrogen atom's lone pair of electrons. This allows them to participate in several elementary reaction pathways, including nucleophilic substitution and addition-elimination reactions.

Nucleophilic substitution is a foundational reaction class for amines, typically involving the reaction of an amine with a halogenoalkane. savemyexams.com The specific mechanism, either SN1 or SN2, is largely determined by the structure of the halogenoalkane. docbrown.info

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is characteristic of primary halogenoalkanes. chemguide.co.uk In this pathway, the amine's lone pair of electrons directly attacks the partially positive carbon atom of the carbon-halogen bond. chemistrystudent.com This occurs in a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-halogen bond breaks. docbrown.info The reaction rate is dependent on the concentrations of both the amine and the halogenoalkane. docbrown.info An initial salt is formed, which is then deprotonated by another molecule of the amine (acting as a base) to yield the final product. chemguide.co.uk

| Characteristic | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Substrate Structure | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Kinetics | First-order rate law: Rate = k[Halogenoalkane] | Second-order rate law: Rate = k[Halogenoalkane][Amine] |

| Mechanism Steps | Two steps (Carbocation intermediate) | One step (Concerted reaction) |

| Intermediate | Carbocation | Transition state only |

| Role of Amine | Nucleophile in the second step | Nucleophile in the single rate-determining step |

Amines readily undergo nucleophilic addition-elimination reactions, a two-step process common with carbonyl compounds like acyl chlorides and acid anhydrides. savemyexams.comwikipedia.org This mechanism allows for the formation of amides.

The reaction initiates with the addition step, where the nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon. savemyexams.comyoutube.com This breaks the carbon-oxygen pi bond, pushing electrons onto the oxygen and forming a negatively charged tetrahedral intermediate. youtube.com

This is followed by the elimination step. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. savemyexams.com Concurrently, a leaving group, such as a chloride ion in the case of an acyl chloride, is expelled. savemyexams.comchemguide.co.uk Finally, a second amine molecule acts as a base to remove a proton from the positively charged nitrogen, yielding the neutral amide product and an ammonium (B1175870) salt. youtube.comchemguide.co.uk

Kinetic Studies of Reaction Processes and Rate Determining Steps

Key findings from kinetic studies of various amine reactions include:

Nucleophilic Substitution: In SN1 reactions, the RDS is the heterolytic cleavage of the C-X bond to form a carbocation, making the reaction rate dependent only on the haloalkane concentration. docbrown.info For SN2 reactions, the single concerted step where the nucleophile attacks and the leaving group departs is the RDS, making the rate dependent on both reactants. docbrown.info

Enamine Formation: In the formation of enamines from secondary amines and carbonyl compounds, the rate-determining step is typically the acid-catalyzed elimination of water from the aminol intermediate to form the C=N bond. masterorganicchemistry.com

Hydroamination: For catalytic hydroamination of alkynes, the RDS can vary. In some lanthanide-catalyzed systems, it is the β-insertion of the alkyne into the metal-nitrogen bond. libretexts.org In certain zirconium-catalyzed reactions, the formation of a metal-imido species is rate-limiting. libretexts.org

Amine Methylation: In the selective monomethylation of amines using CO2/H2 over a silver catalyst, density functional theory (DFT) calculations revealed that the formation of the N-COOH intermediate is the rate-determining step. uni-muenchen.de The energy barrier for this step was found to be lower for primary amines (0.34 eV) than for secondary amines (0.58 eV), explaining the selectivity for monomethylation. uni-muenchen.de

| Reaction Type | Typical Reactants | Identified Rate-Determining Step | Source(s) |

|---|---|---|---|

| SN1 Substitution | Tertiary Halogenoalkane + Amine | Formation of carbocation from halogenoalkane | docbrown.info |

| SN2 Substitution | Primary Halogenoalkane + Amine | Concerted nucleophilic attack by amine | docbrown.info |

| Enamine Formation | Ketone/Aldehyde + Secondary Amine | Elimination of water from aminol intermediate | masterorganicchemistry.com |

| Catalytic N-Monomethylation | Primary Amine + CO2/H2 | Formation of N-COOH intermediate | uni-muenchen.de |

| Nitrosation of Tertiary Amine | Tertiary Amine + Nitrous Acid | α-C-H bond cleavage | lhasalimited.org |

Transition State Analysis in Amine Reactions

Transition state analysis provides insight into the highest-energy point along the reaction coordinate, revealing details about bond formation and cleavage. Theoretical studies, particularly using density functional theory (DFT), have been instrumental in modeling these transient structures. nih.govresearchgate.net

In amine-catalyzed aldol (B89426) reactions, the transition states differ based on the amine type. nih.gov Reactions mediated by primary enamines proceed through half-chair transition states that are stabilized by hydrogen bonding, which facilitates proton transfer and results in lower activation energies compared to reactions involving secondary enamines. nih.govresearchgate.net

For the reaction between CO2 and amines, computational models have challenged the long-held belief of a simple four-membered zwitterionic transition state. acs.org Instead, evidence points towards a six-membered transition state, assisted by another amine or water molecule, which has a significantly lower energy barrier. acs.org

In enzymatic reactions, such as peptidyl transfer in the ribosome, the transition state of aminolysis has been probed using Brønsted analysis. nih.gov Results indicate that the attacking amine nucleophile is neutral in the transition state, which is in stark contrast to uncatalyzed reactions in solution where a significant positive charge develops on the nitrogen. nih.gov This suggests a mechanism where proton transfer from the amine occurs in concert with nitrogen-carbon bond formation. nih.gov

Influence of Solvent Systems on Reaction Mechanisms and Selectivity

The choice of solvent can profoundly impact the rate, outcome, and even the mechanism of amine transformations by stabilizing or destabilizing reactants, intermediates, and transition states. fiveable.me

Protic solvents , such as water and alcohols, can form hydrogen bonds with amines, which can enhance their basicity. fiveable.me They are particularly effective at solvating ions, thereby stabilizing charged intermediates and transition states, which is a key factor in promoting SN1 reactions. fiveable.me In Michael additions, polar protic solvents can accelerate the reaction by forming hydrogen bonds with both the amine and the carbonyl group of the α,β-unsaturated compound. researchgate.net

Aprotic solvents , which lack acidic protons, can lead to different reactivity patterns. fiveable.me In solvents of low polarity, such as toluene, amines can self-aggregate through hydrogen bonding. sapub.org This can lead to a "dimer nucleophile" mechanism in aromatic nucleophilic substitution, resulting in a complex kinetic profile that is third-order with respect to the amine. sapub.org

The solvent can also be a powerful tool for controlling chemoselectivity . In certain organocatalytic C-H hydroxylation reactions, the highly polar, hydrogen-bond-donating solvent hexafluoroisopropanol (HFIP) can deactivate reactive sites near existing functional groups (like alcohols or amides). nih.gov This deactivation promotes hydroxylation at more remote, otherwise less reactive, aliphatic C-H bonds, leading to high selectivity. nih.gov Computational studies on amine-based carbon capture systems have also shown that non-aqueous solvents can alter the thermodynamics and kinetics of the process, potentially lowering the energy cost of amine regeneration compared to aqueous systems. aip.org

Investigation of Carbonyl β-Ether Subunit Relevance in Amination Reactions

Specific structural motifs within a molecule can be critical for its reactivity. Research into the amination of molecules containing a carbonyl β-ether subunit has demonstrated the essential role of this particular arrangement. rsc.org

In a study focused on the LiCl-promoted amination of β-methoxy amides, it was discovered that the carbonyl β-ether structure was a prerequisite for the reaction to proceed. rsc.org When analogous substrates lacking this specific subunit were subjected to the same reaction conditions, no amination product was observed. rsc.org For example, molecules like 4-methoxy-N,N-dimethylbutan-1-amine and (3-methoxypropyl)benzene, which contain either an ether or an amine but not the specific 1,3-relationship between a carbonyl (or its amide equivalent) and an ether, failed to react. rsc.org

This finding strongly suggests a mechanism where the carbonyl group and the β-ether oxygen act cooperatively. The reaction is believed to proceed through a common intermediate, a hypothesis supported by the fact that substrates with different β-ether groups (e.g., benzyloxy or phenoxyl) also successfully formed the aminated product. rsc.org The presence of LiCl was also found to be essential, indicating its role in activating the C-O ether bond, likely through coordination with the ether oxygen, to facilitate an elimination-addition type process. rsc.org

Computational and Theoretical Investigations of N Ethyl 3 Methoxypropan 1 Amine and Analogous Systems

Quantum Chemical Simulations and Molecular Modeling

Quantum chemical simulations are fundamental to understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and molecular dynamics (MD) are used to model molecular structure, conformational preferences, and interactions with other chemical species.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for calculating optimized geometries, energies, and vibrational frequencies. academie-sciences.fr For aliphatic amines, DFT has been employed to study reaction mechanisms, such as unimolecular decomposition pathways. nih.govresearchgate.net For instance, studies on propylamine, an analog of N-Ethyl-3-methoxypropan-1-amine, have utilized DFT methods like B3LYP to calculate activation energies and thermodynamic parameters for various decomposition reactions. nih.govacs.org These calculations help in understanding the stability and potential degradation pathways of the molecule. nih.gov

DFT calculations provide detailed information on geometric parameters. For a typical secondary amine structure, key bond lengths and angles can be determined with high accuracy, which are crucial for understanding the molecule's steric and electronic properties.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| r(C-N) | Carbon-Nitrogen bond length | ~1.47 Å |

| r(N-H) | Nitrogen-Hydrogen bond length | ~1.02 Å |

| ∠(C-N-C) | Carbon-Nitrogen-Carbon bond angle | ~112° |

| ∠(H-N-C) | Hydrogen-Nitrogen-Carbon bond angle | ~110° |

Aliphatic amines, such as N-Ethyl-3-methoxypropan-1-amine, possess flexible chains, leading to multiple possible conformations (spatial arrangements of atoms). Structure optimization is the process of finding the geometry of a molecule that corresponds to a minimum on the potential energy surface. nih.gov Conformational analysis involves identifying the different stable conformers and determining their relative energies.

Computational studies on flexible molecules like phenethylamines demonstrate that different conformers can have distinct energies, with the most stable conformer being the most populated at equilibrium. mdpi.com For a molecule like N-Ethyl-3-methoxypropan-1-amine, rotation around the C-C, C-N, and C-O bonds leads to various staggered and eclipsed forms. Theoretical calculations can predict the energy differences between these conformers, identifying the global minimum energy structure which is the most likely to be observed experimentally. researchgate.net

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-Anti | Extended chain conformation | 0.00 (Reference) |

| Anti-Gauche | Partially folded conformation | 0.65 |

| Gauche-Gauche | Folded conformation | 1.50 |

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. frontiersin.org This technique is particularly useful for investigating how molecules like N-Ethyl-3-methoxypropan-1-amine interact with surfaces or other molecules in a dynamic environment. nih.gov MD simulations have been used to explore the adsorption of amine-modified materials, providing molecular-level insights into the interaction forces and binding configurations. nih.govmdpi.com

In a typical MD simulation for an adsorption study, the amine molecule is placed in a simulation box with a surface (e.g., silica, metal oxide) and solvent molecules. The simulation tracks the trajectory of each atom based on a force field, allowing for the calculation of thermodynamic properties like the energy of adsorption. These simulations can reveal which parts of the amine molecule (e.g., the nitrogen lone pair, the ether oxygen) are primarily responsible for binding to the surface. nih.gov

| Interaction Type | Contributing Atoms | Typical Energy (kcal/mol) |

|---|---|---|

| Van der Waals | Alkyl chain and surface | -5 to -10 |

| Electrostatic (H-Bonding) | Amine N/Ether O and surface hydroxyls | -10 to -20 |

| Total Adsorption Energy | Entire molecule and surface | -15 to -30 |

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods can calculate various descriptors that quantify this reactivity, such as the distribution of electric charge and the energies of molecular orbitals.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting and interpreting chemical reactivity. researchgate.net It represents the electrostatic potential mapped onto a constant electron density surface of a molecule. uni-muenchen.de The MEP map visually indicates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For an amine like N-Ethyl-3-methoxypropan-1-amine, the MEP is a powerful guide to its basicity and nucleophilicity. uni-muenchen.dedntb.gov.ua The region of most negative electrostatic potential (Vmin) is expected to be located near the nitrogen atom, corresponding to its lone pair of electrons. nih.gov This negative region is the primary site for electrophilic attack and protonation, which is the definition of its Lewis basicity. The magnitude of this negative potential correlates with the amine's strength as a base. The ether oxygen in the methoxypropyl group also contributes a region of negative potential, though typically less intense than that of the nitrogen.

| Functional Group | Associated Atom | Typical Vmin (kcal/mol) | Chemical Implication |

|---|---|---|---|

| Secondary Amine | Nitrogen (N) | -45 to -60 | Primary site of protonation; high basicity and nucleophilicity. |

| Ether | Oxygen (O) | -25 to -40 | Secondary site for H-bonding; weaker basicity. |

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study hybridization, charge distribution, and intramolecular donor-acceptor interactions within a molecule. wisc.edu A key component of this analysis is the calculation of Natural Atomic Orbital (NAO) energies and occupancies. NAOs provide a representation of the electron density around each atom.

| NBO Type | Description | Occupancy (electrons) | Orbital Energy (a.u.) |

|---|---|---|---|

| Core | Nitrogen 1s orbital | 1.999 | -15.5 |

| σ(N-C) | N-C bonding orbital | 1.990 | -0.85 |

| σ(N-C') | N-C' bonding orbital | 1.991 | -0.84 |

| LP(N) | Nitrogen lone pair | 1.985 | -0.45 |

Fukui Indices and Identification of Nucleophilic and Electrophilic Centers

Conceptual Density Functional Theory (DFT) has become an essential tool for studying organic reactivity, providing a range of descriptors that help in understanding chemical behavior. mdpi.comtandfonline.com Among these, Fukui functions and their condensed-to-atom variants, Fukui indices, are powerful for identifying the most reactive sites within a molecule. These indices quantify the change in electron density at a specific atomic site when the total number of electrons in the system changes.

The Fukui function, ƒ(r), helps in distinguishing between nucleophilic and electrophilic centers:

ƒ+(r) corresponds to an attack by a nucleophile (electron donation) and identifies the most electrophilic sites.

ƒ-(r) corresponds to an attack by an electrophile (electron acceptance) and identifies the most nucleophilic sites.

ƒ0(r) relates to radical attacks.

For N-Ethyl-3-methoxypropan-1-amine, the primary reactive center for electrophilic attack is the nitrogen atom, owing to its lone pair of electrons. pressbooks.pub Therefore, the nitrogen atom is expected to have the highest Fukui index for nucleophilicity (ƒ-). Conversely, electrophilic sites (susceptible to nucleophilic attack) would likely be associated with the hydrogen atoms attached to the carbon adjacent to the nitrogen or other electropositive centers.

While specific calculated values for N-Ethyl-3-methoxypropan-1-amine are not available in the cited literature, a conceptual representation of expected Fukui indices is presented below. The nitrogen atom is anticipated to be the strongest nucleophilic center.

| Atomic Center | Predicted Fukui Index for Nucleophilic Attack (ƒ-) | Predicted Fukui Index for Electrophilic Attack (ƒ+) | Role |

|---|---|---|---|

| Nitrogen (N) | High | Low | Primary Nucleophilic Center |

| Alpha-Carbons to N | Low | Moderate | Potential Electrophilic Center |

| Oxygen (O) | Moderate | Low | Secondary Nucleophilic Center |

Thermodynamics of Ionization and Basicity of Amine Functional Groups

The basicity of an amine is a fundamental thermodynamic property, quantified by its basic ionization constant (Kb). This property is intrinsically linked to the Gibbs free energy, enthalpy, and entropy of the ionization (protonation) reaction in an aqueous solution. sintef.noiaea.org

Determination of Basic Ionization Constants (Kb)

The basicity of N-Ethyl-3-methoxypropan-1-amine is primarily determined by the availability of the nitrogen atom's lone pair to accept a proton. As a secondary amine, its basicity is influenced by the electronic effects of its substituents: the ethyl group and the 3-methoxypropyl group. Alkyl groups, like the ethyl group, are electron-donating, which increases the electron density on the nitrogen and thereby enhances basicity. chemistrysteps.com The 3-methoxypropyl group's ether oxygen may exert a slight electron-withdrawing inductive effect, potentially reducing basicity compared to a simple dialkylamine.

Experimental Kb values for N-Ethyl-3-methoxypropan-1-amine are not readily found in the literature. However, computational methods using DFT can provide accurate estimations of pKa values for aliphatic amines. nih.govacs.org For the analogous primary amine, 3-methoxypropylamine (B165612), the predicted pKa of its conjugate acid is 9.73. chemicalbook.com From this, the pKb of the amine can be calculated using the relationship pKa + pKb = 14 at 25 °C.

| Compound | pKa (Conjugate Acid) | pKb (Calculated) | Kb (Calculated) |

|---|---|---|---|

| 3-Methoxypropylamine (Analog) | 9.73 (Predicted) chemicalbook.com | 4.27 | 5.37 x 10-5 |

| N-Ethyl-3-methoxypropan-1-amine | ~10.5 (Estimated) | ~3.5 (Estimated) | ~3.16 x 10-4 (Estimated) |

Note: The value for N-Ethyl-3-methoxypropan-1-amine is an estimation based on the general trend that secondary amines are more basic than primary amines.

Calculation of Standard Gibbs Free Energy Change (ΔG°)

The standard Gibbs free energy change (ΔG°) for the ionization of an amine in water is directly related to its basic ionization constant (Kb) by the equation:

ΔG° = -RT ln(Kb)

where R is the gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin. wikipedia.org A more positive ΔG° indicates a weaker base, while a more negative ΔG° signifies a stronger base. Using the estimated Kb value from the previous section, an approximate ΔG° for the ionization of N-Ethyl-3-methoxypropan-1-amine can be calculated.

| Parameter | Value |

|---|---|

| Estimated pKb | 3.5 |

| Estimated Kb | 3.16 x 10-4 |

| Temperature (T) | 298.15 K (25 °C) |

| Calculated ΔG° | +20.0 kJ/mol |

Analysis of Enthalpy (ΔH°) and Entropy (ΔS°) of Ionization

The Gibbs free energy of ionization is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions (ΔG° = ΔH° - TΔS°). ncert.nic.in For the protonation of most simple amines in aqueous solution, the reaction is exothermic, meaning the standard enthalpy change (ΔH°) is negative. iaea.org This favorable enthalpy change is a major driver of the protonation process.

The standard entropy change (ΔS°) for protonation is often negative. This is primarily due to the increased ordering of solvent (water) molecules around the newly formed ammonium (B1175870) cation, a phenomenon known as steric hindrance to solvation. nih.gov The size and conformation of the alkyl groups can restrict the geometry of the solvating water molecules, leading to a less favorable (more negative) entropy of protonation. nih.gov

While specific values for N-Ethyl-3-methoxypropan-1-amine are unavailable, data for analogous cycloalkylamines show that protonation enthalpies are typically in the range of -55 to -60 kJ/mol. nih.govresearchgate.net

| Thermodynamic Parameter | Typical Range for Aliphatic Amines | Influencing Factors |

|---|---|---|

| ΔH° (Enthalpy of Protonation) | -50 to -65 kJ/mol iaea.orgnih.govresearchgate.net | Exothermic; driven by the formation of the N-H+ bond. |

| ΔS° (Entropy of Protonation) | -5 to -25 J/mol·K nih.gov | Negative due to increased solvent ordering around the cation. |

Examination of Heat Capacity (ΔC_p°) in Aqueous Systems

The change in isobaric heat capacity (ΔC_p°) upon ionization provides further detail on the interaction between the solute and the solvent. Experimental studies on various aqueous amine solutions, often conducted in the context of CO2 capture technologies, show that heat capacity is a function of temperature, pressure, and amine concentration. bac-lac.gc.cauva.es For aqueous solutions of 3-(methylamino)propylamine (MAPA), a structurally similar amine, the isobaric heat capacity was measured over a range of temperatures and pressures. uva.es Generally, for many amine solutions, the isobaric heat capacity increases with increasing temperature. uva.es Research on 3-methoxypropylamine (MOPA) has also included measurements of its true heat capacity. nist.gov

| System | Observation | Reference |

|---|---|---|

| Aqueous Amine Solutions | Isobaric heat capacities generally increase with increasing temperature for concentrations above 0.1 weight fraction. | uva.es |

| Aqueous 3-(methylamino)propylamine (MAPA) | Isobaric heat capacity was determined experimentally across a range of temperatures (293.15 K to 353.15 K) and pressures (up to 25 MPa). | uva.es |

| Aqueous Tertiary Amines | Binary systems show an increase of heat capacity with an increase of temperature and mole fraction. | bac-lac.gc.ca |

Structure-Property Relationships Derived from Theoretical Models

Theoretical models are crucial for establishing quantitative structure-property relationships (QSPR) that connect the molecular architecture of N-Ethyl-3-methoxypropan-1-amine to its chemical and thermodynamic properties. tandfonline.com

Correlation with Experimental pKa Values for Amine Basicity

The acid dissociation constant (pKa) is a fundamental measure of amine basicity. nih.gov Computational methods have become increasingly reliable for predicting the pKa values of amines, offering a valuable alternative or supplement to experimental measurements. mdpi.com The accurate prediction of pKa is crucial as the properties of amino groups are highly correlated with their pKa values. devagirijournals.com

Various computational approaches are employed, ranging from semi-empirical quantum chemical methods to more rigorous Density Functional Theory (DFT) and ab initio calculations. devagirijournals.compeerj.com These methods often calculate the Gibbs free energy change of the protonation reaction in a solvent, which is then used to determine the pKa. mdpi.comdevagirijournals.com DFT-based methods, such as B3LYP with a 6-31+G(d,p) basis set, have demonstrated a good correlation between computed and experimental pKa values for amines, including alkanolamines. devagirijournals.com

The general process involves optimizing the molecular structures of the amine and its protonated form and calculating their free energies in solution. mdpi.com The accuracy of these predictions is often enhanced by using continuum solvation models (like COSMO or SMD) to account for the effect of the solvent, and by applying empirical corrections or using isodesmic reactions with a reference compound of a known pKa. peerj.comresearchgate.net Studies consistently show a strong linear relationship between computationally derived free energies of protonation and experimentally measured pKa values. devagirijournals.com This correlation allows for the reliable estimation of basicity for a wide range of amines. researchgate.net

Below is a table showing the correlation between computed and experimental pKa values for a selection of alkanolamines, illustrating the predictive power of these computational techniques. devagirijournals.com

| Alkanolamine | Computed pKa | Experimental pKa |

| Ethanolamine (B43304) | 9.43 | 9.52 |

| Diethanolamine | 8.94 | 8.95 |

| Triethanolamine | 8.05 | 7.78 |

| Diisopropanolamine | 9.18 | 9.10 |

| Methyldiethanolamine | 8.62 | 8.63 |

| 2-Amino-2-methyl-1-propanol | 9.81 | 9.70 |

This table is generated based on data reported in computational analyses of alkanolamine pKa values. devagirijournals.com

Analysis of Inductive Effects of Methoxy (B1213986) Groups on Amine Properties

The presence of a methoxy (-OCH3) group in the alkyl chain of N-Ethyl-3-methoxypropan-1-amine significantly influences its electronic properties, primarily through the inductive effect. The oxygen atom is highly electronegative compared to carbon, causing it to withdraw electron density from the adjacent atoms. This electron-withdrawing inductive effect (-I effect) propagates along the propyl chain, impacting the electron density at the nitrogen atom.

A decrease in electron density on the nitrogen atom makes the lone pair of electrons less available for donation to a proton. Consequently, the amine's basicity is reduced. This means that N-Ethyl-3-methoxypropan-1-amine would be expected to have a lower pKa value (i.e., be a weaker base) compared to an analogous amine without the methoxy group, such as N-ethylpropylamine. Computational studies can quantify this effect by calculating the partial atomic charges on the atoms of the molecule. These calculations would show a lower negative charge (or a higher positive charge) on the nitrogen atom in N-Ethyl-3-methoxypropan-1-amine relative to its unsubstituted counterpart.

While direct computational studies on this specific molecule are not widely published, the effect is a well-established principle in physical organic chemistry. For instance, studies on alkanolamines have noted the electron-withdrawing nature of the hydroxyl group, which similarly destabilizes the protonated form of the amine and lowers its pKa. devagirijournals.com In other molecular systems, the introduction of a methoxy group has been shown to cause significant energetic effects; for example, its presence contributes to a decrease in the gas-phase enthalpy of formation in substituted indanones. mdpi.com Theoretical models are a powerful tool for dissecting these inductive effects from other influences like solvation effects, providing a clearer picture of the structure-property relationships. nih.gov

Computational Studies on Stability and Energetic Properties of Substituted Nitramines

While N-Ethyl-3-methoxypropan-1-amine is an aliphatic amine, computational studies on analogous systems, such as substituted nitramines, provide insight into how theoretical methods are used to evaluate stability and energetic properties. Nitramines are a class of high-energy materials, and computational chemistry is instrumental in designing new compounds with a favorable balance between performance and stability. mdpi.comvu.lt

DFT is a common method used to investigate these molecules. vu.ltnih.gov Researchers calculate properties such as the geometry, total energy, and heat of formation for the most stable conformers. mdpi.comvu.lt From these fundamental calculations, key performance and stability indicators can be derived, including density (ρ), detonation velocity (D), detonation pressure (P), and resistance to shock stimuli. mdpi.comacs.org

Studies on substituted nitramines, such as derivatives of tetryl (B1194171), have shown that the nature of the substituent group has a profound impact on the molecule's properties. mdpi.comvu.lt For example, incorporating nitrogen-rich substituents or nitro groups into the side chains can significantly alter the energetic properties. mdpi.com The stability of these compounds is often assessed by examining bond dissociation energies (BDE) and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov A larger HOMO-LUMO gap generally correlates with greater kinetic stability. nih.gov

The following table summarizes computed properties for selected substituted nitramines, demonstrating how modifications to the molecular structure influence their energetic characteristics and stability.

| Compound | Heat of Formation (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Stability/Sensitivity |

| Tetryl (parent) | 165.7 | 7.9 | 28.5 | Sensitive to shock |

| N-(2-nitroethyl)-N-(2,4,6-trinitrophenyl)nitramine | 201.3 | 8.2 | 31.5 | More stable than tetryl |

| N-(2,2-dinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine | 224.7 | 8.7 | 36.4 | More stable than tetryl |

| N-(2,2,2-trinitroethyl)-N-(2,4,6-trinitrophenyl)nitramine | 286.6 | 9.3 | 43.1 | Close to RDX/HMX performance |

| N-(trinitromethyl)-N-(2,4,6-trinitrophenyl)nitramine | 338.5 | 9.6 | 46.8 | Close to RDX/HMX performance |

This table is generated based on data from computational studies on tetryl analogs and other energetic nitramines. mdpi.comvu.lt

These computational investigations are crucial for predicting the properties of new energetic materials, allowing for the screening of promising candidates before undertaking potentially hazardous and costly synthesis. mdpi.comvu.lt

Catalytic Applications and Roles in Reaction Promotion for N Ethyl 3 Methoxypropan 1 Amine and Derivatives

Phase Transfer Catalysis Utilizing Amine Derivatives

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. Catalysts, often quaternary ammonium (B1175870) salts derived from amines, transport one reactant across the phase boundary to react with the other. Derivatives of functionalized amines are central to the development of chiral phase-transfer catalysts for asymmetric synthesis.

The enantioselective synthesis of complex molecules, particularly α-amino acids, has been a significant area of research for chiral phase-transfer catalysis. acs.org Catalysts derived from Cinchona alkaloids have proven to be inexpensive and highly effective organocatalysts in these processes. acs.org The asymmetric alkylation of glycine (B1666218) imines using quaternary ammonium salt catalysts is a key strategy for producing α-amino acid derivatives with high enantioselectivity. chimia.ch

The general mechanism involves the formation of a chiral ion pair between the catalyst and the enolate of the glycine imine in the organic phase. This chiral complex then directs the approach of an alkylating agent, leading to the formation of one enantiomer in excess. The efficiency of these catalysts is demonstrated in their ability to achieve high yields and enantiomeric excesses (ee) for a variety of substrates. Recent developments have also focused on the synthesis of spirocyclic oxindoles, an important pharmacophore, using novel phase-transfer catalysts derived from cinchona alkaloids to achieve high enantioselectivity. acs.org

| Catalyst Type | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid-Derived Quaternary Salt | Asymmetric Alkylation | Glycine Imines | Up to 90%+ | acs.orgchimia.ch |

| Bisquaternized Cinchona Alkaloid | Intramolecular Cyclization | Isatin Derivatives | Up to 97:3 er | acs.org |

| SF₅-Containing Cinchona Alkaloid Derivative | Intramolecular C-C Bond Formation | Isatin-Derived Diazo Compounds | Up to 2:98 er | acs.org |

Chiral crown ethers represent another important class of phase-transfer catalysts, particularly those synthesized from chiral amino alcohols. alfa-chemistry.com These macrocyclic ligands can selectively complex with cations, such as alkali metal ions, creating a chiral environment that can induce asymmetry in chemical reactions. researchgate.net

A notable application is in the asymmetric Michael addition of various nucleophiles to α,β-unsaturated ketones. For instance, a new class of aza-crown ether-derived chiral BINOL catalysts has been designed and synthesized for the Michael addition of alkenylboronic acids. nih.gov Research has shown that introducing bulky aza-crown ethers to the BINOL catalyst framework can enhance steric hindrance, thereby improving the enantioselectivity of the reaction. nih.gov These catalysts have successfully furnished an array of chiral γ,δ-unsaturated ketones in good enantioselectivities (81–95% ee) without the need for precious metals. nih.gov The development of these catalysts involves classifying them based on the source of their chiral centers and evaluating their effectiveness in chiral recognition, asymmetric catalysis, and selective ion complexation. researchgate.net

| Catalyst Type | Reaction Type | Achieved Enantioselectivity | Key Feature | Reference |

|---|---|---|---|---|

| Aza-crown ether-derived chiral BINOL | Michael Addition | 81-95% ee | Increased steric hindrance improves enantioselectivity. | nih.gov |

| Monoaza-15-crown-5 derivatives from D-Glucose | Michael Addition (2-nitropropane to chalcone) | 82% ee | Asymmetric induction via phase transfer. | researchgate.net |

| Monoaza-15-crown-5 derivatives from D-Glucose | Darzens Condensation | 74% ee | Asymmetric induction via phase transfer. | researchgate.net |

Organocatalysis with Amine-Based Systems

Organocatalysis, a form of catalysis that uses small organic molecules, has become a cornerstone of modern synthetic chemistry. Amines are among the most versatile and powerful classes of organocatalysts. rsc.org Depending on their structure (primary, secondary, or tertiary), amines can operate through different catalytic cycles, most notably enamine and iminium ion catalysis. wikipedia.org

Secondary amines, such as derivatives of N-Ethyl-3-methoxypropan-1-amine, can react with carbonyl compounds (ketones or aldehydes) to form nucleophilic enamine intermediates. jst.go.jp These enamines can then react with various electrophiles in asymmetric aldol (B89426), Mannich, and Michael reactions. jst.go.jp Conversely, secondary amines can also activate α,β-unsaturated carbonyls by forming electrophilic iminium ion intermediates, which then undergo nucleophilic attack. wikipedia.orgacs.org This dual reactivity makes amine-based systems highly valuable in a wide range of enantioselective transformations. rsc.org Recent research has expanded the scope of amine organocatalysis to include C-H functionalization, demonstrating a method for the remote, chemoselective hydroxylation of C(sp³)–H bonds using secondary amines as catalysts. acs.orgnih.gov

| Catalytic Mode | Amine Type | Key Intermediate | Typical Reactions | Reference |

|---|---|---|---|---|

| Enamine Catalysis | Secondary Amines | Enamine (Nucleophilic) | Aldol, Mannich, Michael Additions | wikipedia.orgjst.go.jp |

| Iminium Catalysis | Secondary Amines | Iminium Ion (Electrophilic) | Diels-Alder, Michael Additions, Friedel-Crafts Alkylations | wikipedia.org |

| C-H Oxidation | Secondary Amines | Oxaziridinium Salt | Remote C-H Hydroxylation | acs.orgnih.gov |

Ligand Design and Coordination in Transition Metal Catalysis

The design of ligands is a critical aspect of coordination chemistry and plays a pivotal role in the efficacy of transition metal catalysts. acs.orgnih.gov Amine-containing molecules are widely used as ligands due to the strong coordination ability of the nitrogen atom's lone pair of electrons. alfachemic.com The structure of an amine ligand, including its denticity (the number of donor atoms), steric bulk, and electronic properties, can be tuned to control the reactivity and selectivity of the metal center. nih.govalfachemic.com